![molecular formula C13H9NO5 B1592683 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 376591-95-6](/img/structure/B1592683.png)
2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid
Overview
Description
2-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid (HNBCA) is a compound that has recently become of great interest to scientists due to its wide range of applications in the fields of synthetic chemistry, biochemistry, and drug discovery. HNBCA has been found to have a number of unique properties, making it an attractive target for further research.
Scientific Research Applications
Metal Ion Detection and CO2 Capture
Research has shown that frameworks synthesized from various carboxylic ligands, including those with nitro groups, are effective in metal ion detection and CO2 capture. For example, one study synthesized three Cd(II) frameworks with amino and nitro groups, which demonstrated substantial CO2 uptakes and functioned as dual-responsive photoluminescent sensors for detecting metal ions like Hg2+ and Pb2+ ions (Wang, Han, Gao, & Zheng, 2018).
Molecular Structure Analysis
The molecular structure of compounds containing nitro groups has been studied using techniques like gas phase electron diffraction. A study of 6,6′-dinitro-2,2′-diphenic acid molecules revealed intricate structural details, offering insights into intermolecular interactions and hydrogen bonding, which are crucial for understanding the properties and behavior of these compounds (Novikov et al., 1979).
Chemical Transformations and Luminescence
Chemical transformations of compounds with nitro groups can lead to the development of derivatives with unique properties like luminescence. A study on the synthesis of derivatives of 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid, containing nitro groups, explored their luminescent and complex-forming properties (Vasin, Koldaeva, & Perevalov, 2013).
Analytical Chemistry Applications
In analytical chemistry, derivatives of nitrophenyl compounds have been used for the derivatization of carboxylic acids, aldehydes, and ketones in biological samples. This aids in the separation and identification of these compounds, with applications in various fields including environmental and biological analysis (Peters, Hellenbrand, Mengerink, & van der Wal, 2004).
Magnetism and Structural Analysis
Certain nitro group-containing carboxylic acids have been studied for their magnetic properties and structural organization. For example, a study on β-4-(N-Tert-butyl-N-aminoxyl)-1,1‘-biphenyl-3‘,5‘-dicarboxylic acid examined its ability to form hydrogen-bonded chains with magnetic interactions (Field & Lahti, 2003).
properties
IUPAC Name |
3-(2-hydroxy-3-nitrophenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-12-10(5-2-6-11(12)14(18)19)8-3-1-4-9(7-8)13(16)17/h1-7,15H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFPSTQCDAZKJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C(=CC=C2)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626324 | |
Record name | 2'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid | |
CAS RN |
376591-95-6 | |
Record name | 2′-Hydroxy-3′-nitro[1,1′-biphenyl]-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=376591-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-HYDROXY-3''-NITRO-BIPHENYL-3-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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